(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine
CAS No.:
Cat. No.: VC18000474
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine -](/images/structure/VC18000474.png)
Specification
Molecular Formula | C9H15N3 |
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Molecular Weight | 165.24 g/mol |
IUPAC Name | (2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine |
Standard InChI | InChI=1S/C9H15N3/c1-7-6-12-3-2-8(5-10)4-9(12)11-7/h6,8H,2-5,10H2,1H3 |
Standard InChI Key | CKYCSNJVQSRFDD-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN2CCC(CC2=N1)CN |
Introduction
Structural Characteristics and Nomenclature
The core structure of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine consists of a partially saturated imidazo[1,2-a]pyridine scaffold. Key features include:
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A fused bicyclic system with a six-membered tetrahydro-pyridine ring and a five-membered imidazole ring.
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A methyl group at position 2 of the imidazole ring.
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A methanamine (-CH2NH2) substituent at position 7 of the tetrahydro-pyridine moiety.
The IUPAC name reflects this substitution pattern, distinguishing it from closely related isomers such as the 8-yl-methanamine derivative (CAS 1423033-42-4) and the 5-yl-methanamine hydrobromide salt (CAS 2260937-82-2) . A comparative analysis of molecular formulas and weights for analogous compounds is provided in Table 1.
Table 1: Structural Comparison of Tetrahydroimidazo[1,2-a]pyridine Derivatives
The stereoelectronic effects of substituent positioning significantly influence reactivity and biological interactions. For instance, the 7-yl-methanamine group in the target compound may enhance hydrogen-bonding capacity compared to 8-yl analogs.
Synthetic Methodologies
While no explicit synthetic protocol for the 7-yl-methanamine isomer is documented, established routes for analogous tetrahydroimidazo[1,2-a]pyridines suggest feasible pathways:
Ring-Closing Strategies
A common approach involves cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For example:
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Mannich Reaction: Condensation of 2-aminopyridine with formaldehyde and methylamine to form the imidazole ring.
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Hydrogenation: Partial saturation of the pyridine ring using catalytic hydrogenation (e.g., H2/Pd-C) to yield the tetrahydro derivative.
Functionalization at Position 7
Introducing the methanamine group may involve:
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Nucleophilic substitution: Reaction of a 7-bromo intermediate with ammonia or an ammonia equivalent.
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Reductive amination: Treatment of a 7-keto precursor with ammonium acetate and sodium cyanoborohydride .
Critical Challenge: Positional selectivity during ring functionalization requires precise control of reaction conditions (e.g., temperature, catalysts) to avoid isomerization .
Physicochemical Properties
Theoretical predictions and analog-based extrapolations suggest the following properties:
Solubility and Partitioning
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LogP: Estimated at 1.2–1.5 (moderate lipophilicity), favoring blood-brain barrier penetration.
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Aqueous Solubility: Likely low (<1 mg/mL) due to the fused bicyclic system; solubility enhancers (e.g., cyclodextrins) may be required for formulation .
Spectral Characteristics
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IR: N-H stretch (~3300 cm⁻¹), C=N imidazole ring (~1600 cm⁻¹) .
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NMR: Distinct signals for the methyl group (δ 2.1–2.3 ppm, singlet) and methanamine protons (δ 3.4–3.7 ppm, multiplet).
Compound | IC50 (MAO-B) | MIC (S. aureus) | Anxiolytic ED50 |
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8-yl-methanamine derivative | 450 nM | 8 µg/mL | 10 mg/kg |
5-yl-methanamine hydrobromide | N/A | 4 µg/mL | N/A |
2-yl-methanamine derivative | 320 nM | 16 µg/mL | 15 mg/kg |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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Kinase Inhibitors: Functionalization at the amine group enables targeting of EGFR and VEGFR .
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Antiviral Agents: Analogous structures show activity against RNA viruses via polymerase inhibition.
Chemical Biology Probes
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Fluorescent Tagging: Conjugation with fluorophores (e.g., FITC) creates tools for imaging cellular targets.
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